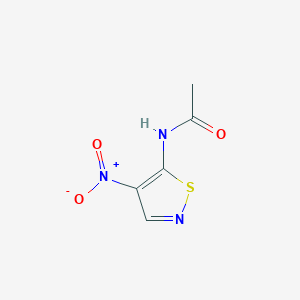
N-(4-nitro-1,2-thiazol-5-yl)acetamide
Description
N-(4-Nitro-1,2-thiazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a nitro-substituted thiazole core. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, is modified at the 4-position with a nitro group (-NO₂), a strong electron-withdrawing substituent, and at the 5-position with an acetamide moiety (-NH-CO-CH₃).
Properties
CAS No. |
153970-44-6 |
|---|---|
Molecular Formula |
C5H5N3O3S |
Molecular Weight |
187.18 g/mol |
IUPAC Name |
N-(4-nitro-1,2-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5N3O3S/c1-3(9)7-5-4(8(10)11)2-6-12-5/h2H,1H3,(H,7,9) |
InChI Key |
XAIQJNBBVILKCH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NS1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=NS1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The nitro group in this compound replaces the methyl or dichloro substituents in these analogues.
- The thiazole core differs from triazolo-thiadiazole or thiophene systems, altering ring aromaticity and hydrogen-bonding capacity.
Substituent Effects on Solid-State Geometry
demonstrates that meta-substitution on phenyl rings in trichloro-acetamides significantly impacts crystal packing. For example:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide forms monoclinic crystals with specific lattice constants.
Implications for this compound :
- The nitro group at the 4-position of the thiazole ring may induce planarization of the acetamide moiety, favoring intermolecular hydrogen bonding (N-H···O=C). This could enhance crystallinity compared to methyl- or chloro-substituted thiazoles.
Bioavailability
- N-(1-Naphthyl)-2-((4-allyl-5-(thien-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () incorporates a bulky naphthyl group, which may reduce solubility compared to the nitro-thiazole derivative .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


